(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
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Overview
Description
(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring and a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps. One common method starts with the preparation of the thioxothiazolidin ring, followed by the introduction of the isopropylbenzylidene group. The final step involves the addition of the succinic acid moiety under controlled conditions to ensure the correct (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for further research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its unique chemical structure allows for the creation of specialized polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamines
- N-(4-Isopropylbenzylidene)aniline
Uniqueness
(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to its combination of a thioxothiazolidin ring and a succinic acid moiety This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-9(2)11-5-3-10(4-6-11)7-13-15(21)18(17(24)25-13)12(16(22)23)8-14(19)20/h3-7,9,12H,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRLCXZNFEVPD-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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